Cas no 4403-08-1 (2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol)

2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol structure
4403-08-1 structure
Product name:2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol
CAS No:4403-08-1
MF:C15H30N6O6
MW:390.4353
CID:929299
PubChem ID:78115

2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol Chemical and Physical Properties

Names and Identifiers

    • 2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol
    • NSC38369; EINECS 224-539-8; hexakis-N-(2-hydroxy-ethyl)-[1,3,5]triazine-2,4,6-triyltriamine; 2,2',2'',2''',2'''',2'''''-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol; 2,4,6-tris[di(2'-hydroxyethyl)amino]-1,3,5-triazine; Hexakis-N-(2-hydroxy-aethyl)-[1,3,5]triazin-2,4,6-triyltriamin; 2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol; AC1L2UIP; SureCN1035062; 2,2',2'',2''',2'''',2'''''-[1,3,5-triazine-
    • 2,2',2'',2''',2'''',2'''''-[1,3,5-triazine-2,4,6-triyltri(nitrilo)]hexaethanol
    • SCHEMBL1035062
    • hexakis(2-hydroxyethyl)melamine
    • Ethanol, 2,2',2'',2''',2'''',2'''''-(s-triazine-2,4,6-triyltrinitrilo)hexa-
    • NSC38369
    • NSC-38369
    • 2-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol
    • 2,2',2'',2''',2'''',2'''''-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol
    • 2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol
    • 1,3,5-Triazine-2,4,6-triamine, hexakis(2-hydroxyethyl)-
    • TKE6A2GFZ3
    • 2,4,6-Tris-[N,N-bis(2-hydroxyethyl)amino]-1,3,5-triazine
    • EINECS 224-539-8
    • NS00048650
    • 2,2',2'',2''',2'''',2'''''-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis[ethanol]
    • NSC 38369
    • Ethanol, 2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-
    • 4403-08-1
    • DTXSID00196018
    • Inchi: InChI=1S/C15H30N6O6/c22-7-1-19(2-8-23)13-16-14(20(3-9-24)4-10-25)18-15(17-13)21(5-11-26)6-12-27/h22-27H,1-12H2
    • InChI Key: XGXKWMBOZAECME-UHFFFAOYSA-N
    • SMILES: C(CO)N(CCO)C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO

Computed Properties

  • Exact Mass: 390.2229
  • Monoisotopic Mass: 390.22268270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 15
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.8
  • Topological Polar Surface Area: 170Ų

Experimental Properties

  • PSA: 169.77
  • LogP: -3.75540

2,2'',2'''',2'''''',2'''''''',2''''''''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakisethanol Related Literature

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.peptidee.com/
Zhangzhou Sinobioway Peptide Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.jbzml.com
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.szgeneleebio.com/
Suzhou Genelee Bio-Technology Co., Ltd.